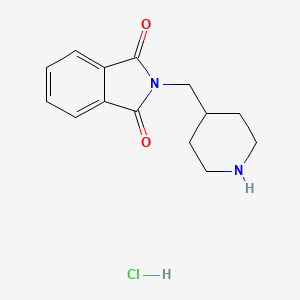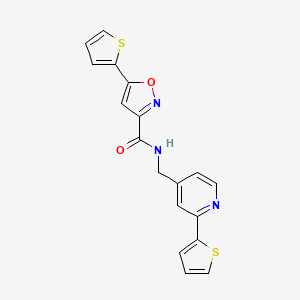
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea, also known as DOI, is a potent hallucinogenic drug that belongs to the phenethylamine and tryptamine families. DOI is a selective 5-HT2A receptor agonist, which means that it binds to and activates the serotonin receptor in the brain. This receptor is responsible for regulating mood, perception, and cognition, and therefore, DOI has been studied for its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.
Mécanisme D'action
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea binds to and activates the 5-HT2A receptor, which leads to an increase in the activity of the prefrontal cortex and other brain regions associated with perception and cognition. This activation results in altered sensory perception, mood, and thought processes, which can lead to hallucinations and other psychedelic effects.
Biochemical and Physiological Effects
This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to altered mood and perception. It has also been shown to increase brain activity in regions associated with sensory processing, emotion, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has several advantages for use in laboratory experiments, including its high potency and selectivity for the 5-HT2A receptor. However, its potential for inducing hallucinations and altered perception can make it difficult to use in certain experiments, and its effects can be highly variable depending on the individual and the dose used.
Orientations Futures
There are several potential future directions for research on 1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea, including its use as a tool for studying the neurochemistry of psychosis and other psychiatric disorders. It may also have potential therapeutic applications in treating depression, anxiety, and addiction, although further research is needed to fully understand its effects and potential risks. Additionally, research may focus on developing new compounds that target the 5-HT2A receptor with greater selectivity and fewer side effects.
Méthodes De Synthèse
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea can be synthesized through several methods, including the condensation of 2,5-dimethoxyphenethylamine with isatoic anhydride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2,5-dimethoxyphenethylamine with phosgene, followed by reaction with indole-3-carboxylic acid.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)urea has been extensively studied for its effects on the central nervous system, particularly its ability to induce hallucinations and alter perception. It has been used as a research tool to study the neurochemical basis of psychosis and to develop new treatments for psychiatric disorders. This compound has also been studied for its potential therapeutic applications in treating depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-8-7-13(11-18(17)25-2)9-10-20-19(23)22-16-12-21-15-6-4-3-5-14(15)16/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYHWYYYONSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2782187.png)



![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2782194.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2782197.png)

![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/no-structure.png)
![N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B2782201.png)



![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2782209.png)